molecular formula C7H8N4O2S B14496805 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione CAS No. 65063-64-1

1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione

Cat. No.: B14496805
CAS No.: 65063-64-1
M. Wt: 212.23 g/mol
InChI Key: GVGMEANMGALGDO-UHFFFAOYSA-N
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Description

1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and thiadiazole rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol . Another approach involves the use of acylhydrazines and carboxylic acid equivalents in the presence of phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the imidazolidine ring can lead to the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione involves its interaction with biological targets. The thiadiazole ring is known to disrupt DNA replication processes, inhibiting the replication of bacterial and cancer cells . The compound may also interact with enzymes and proteins, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione is unique due to the presence of both imidazolidine and thiadiazole rings, which confer a combination of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

65063-64-1

Molecular Formula

C7H8N4O2S

Molecular Weight

212.23 g/mol

IUPAC Name

1-methyl-3-(5-methyl-1,3,4-thiadiazol-2-yl)imidazolidine-2,4-dione

InChI

InChI=1S/C7H8N4O2S/c1-4-8-9-6(14-4)11-5(12)3-10(2)7(11)13/h3H2,1-2H3

InChI Key

GVGMEANMGALGDO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)N2C(=O)CN(C2=O)C

Origin of Product

United States

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